molecular formula C24H23N3O3S B278072 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No. B278072
M. Wt: 433.5 g/mol
InChI Key: RWJHYKWMHZGLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In

Mechanism Of Action

The mechanism of action of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to modulate the activity of various signaling pathways involved in inflammation and pain. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential tool for studying these processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in research.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. It is also important to further study the mechanism of action and biochemical and physiological effects of this compound. Additionally, the use of this compound as a diagnostic tool for cancer and other diseases should be further explored.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzoyl chloride with N-(3-aminophenyl)propanamide in the presence of a base and a thiol reagent. The resulting product is then purified using chromatography techniques to obtain the pure compound.

Scientific Research Applications

4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential as a diagnostic tool for cancer and other diseases.

properties

Product Name

4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-phenylmethoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23N3O3S/c1-2-22(28)25-19-9-6-10-20(15-19)26-24(31)27-23(29)18-11-13-21(14-12-18)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31)

InChI Key

RWJHYKWMHZGLMI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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